N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide
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Overview
Description
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with halogenated aromatic compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and bases like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as an anticancer agent, targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as fluorescent sensors and polymers.
Mechanism of Action
The mechanism of action of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its stability and use in high-energy materials.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its bioactive properties.
Uniqueness
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
Molecular Formula |
C27H19N3O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C27H19N3O3/c31-26(20-7-3-1-4-8-20)28-22-13-17-24(18-14-22)32-23-15-11-19(12-16-23)25-29-27(33-30-25)21-9-5-2-6-10-21/h1-18H,(H,28,31) |
InChI Key |
ZIRLGCLCEAEBTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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